4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(17-5-7-18(8-6-17)24-11-1-2-12-24)23-15-16-9-10-22-19(14-16)20-4-3-13-26-20/h1-14H,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBLPQXHVVCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole and thiophene rings. One common approach is the reaction of 1H-pyrrole with thiophene derivatives under specific conditions to form the intermediate compounds. These intermediates are then further reacted with benzamide derivatives to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its interactions with biological targets are being explored for therapeutic benefits.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as conjugated polymers and organic semiconductors, which have applications in electronics and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrole and thiophene rings may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways are subject to ongoing research to fully understand the compound's mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamide derivatives modified with heterocyclic systems. Below is a detailed comparison with structurally or functionally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity :
- The target compound’s pyrrole-thiophene-pyridine architecture distinguishes it from simpler analogs like 2-fluoro-N-[2-(pyridin-4-yl)ethyl]benzamide. This complexity may improve target selectivity but could reduce synthetic accessibility compared to derivatives with fewer rings (e.g., 6m in , which includes a tert-butyl group and methoxy substitution).
Biological Activity :
- PSP23 (224a) shares a thiophene-benzamide scaffold but incorporates a dioxopiperidin-3-yl group and a hexanamide linker, which are critical for HDAC inhibition. The target compound lacks this linker but retains aromatic heterocycles, suggesting possible overlap in mechanisms.
- Venetoclaxum’s sulfonyl and pyrrolopyridine groups enable BCL-2 binding, whereas the target compound’s pyrrole may favor interactions with hydrophobic enzyme pockets.
The target compound’s synthesis efficiency remains unclear but could face similar challenges due to steric hindrance from its substituents.
Physical Properties :
- Most analogs lack reported solubility, melting points, or stability data. The piperidine-thiazole derivative in has a molecular weight of 446.6, suggesting moderate lipophilicity, while the target compound’s pyrrole may enhance aqueous solubility compared to purely aromatic systems.
Biological Activity
The compound 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of a pyrrole ring, a thiophene moiety, and a benzamide structure. The unique arrangement of these heterocycles contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby modulating cellular functions.
- Receptor Binding : It can bind to receptors, influencing signaling pathways that regulate cell growth and survival.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Some studies suggest that compounds with similar structures show antiviral properties. For instance, derivatives containing pyrrole and pyridine rings have demonstrated significant antiviral effects against various viral strains .
- Antibacterial Properties : Compounds featuring pyrrole and benzamide structures have been reported to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been found to be as low as 3.125 μg/mL .
- Anticancer Potential : Preliminary studies indicate that related compounds may exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. For example, certain pyrrole derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation .
Table 1: Summary of Biological Activities
Research Example: Antiviral Efficacy
A study published in MDPI highlighted the antiviral activity of substituted pyrrole compounds, where derivatives showed EC50 values lower than standard antiviral drugs like ribavirin . Such findings suggest that this compound could be further explored for antiviral applications.
Research Example: Antibacterial Activity
In another study examining antibacterial properties, pyrrole benzamide derivatives were tested against various bacterial strains, demonstrating potent activity with MIC values significantly lower than those of conventional antibiotics . This positions the compound as a potential candidate for developing new antibacterial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
